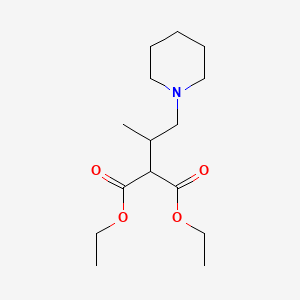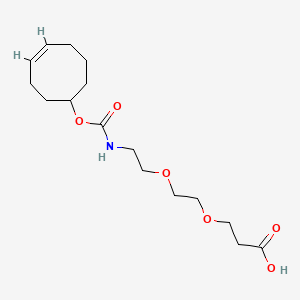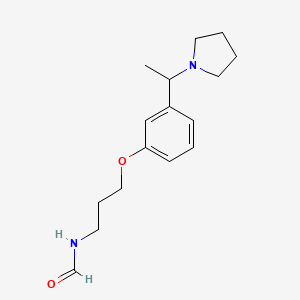
p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid is an organic compound that features a triazeno group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid to introduce the nitro group, followed by the formation of the triazeno group through diazotization and subsequent coupling reactions. The reaction conditions often require controlled temperatures and the use of specific reagents such as nitric acid, sulfuric acid, and sodium nitrite .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The triazeno group can be cleaved to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The triazeno group can undergo cleavage to release active intermediates that interact with specific pathways, leading to various biological effects. The nitro group can also participate in redox reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
p-Nitrobenzoic acid: Similar in structure but lacks the triazeno group.
3-Methylbenzoic acid: Similar in structure but lacks the nitro and triazeno groups.
p-(3-Methyl-3-(p-aminobenzyl)-1-triazeno)benzoic acid: Similar but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid lies in its combination of the triazeno and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
65542-15-6 |
|---|---|
Molecular Formula |
C15H14N4O4 |
Molecular Weight |
314.30 g/mol |
IUPAC Name |
4-[[methyl-[(4-nitrophenyl)methyl]amino]diazenyl]benzoic acid |
InChI |
InChI=1S/C15H14N4O4/c1-18(10-11-2-8-14(9-3-11)19(22)23)17-16-13-6-4-12(5-7-13)15(20)21/h2-9H,10H2,1H3,(H,20,21) |
InChI Key |
WQUKDBHBKGMTDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel](/img/structure/B13789888.png)
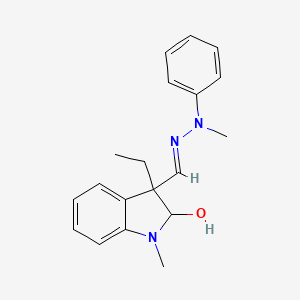

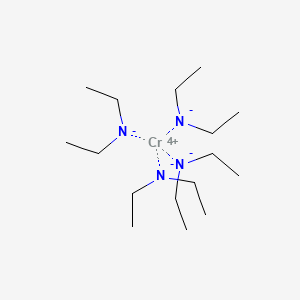
![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)
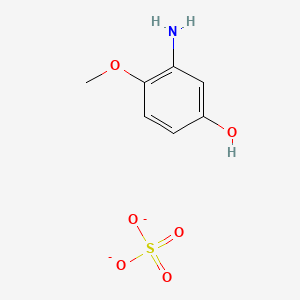
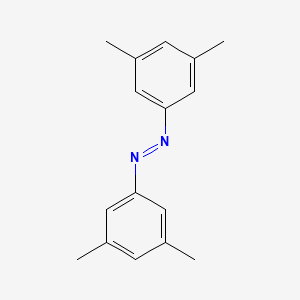
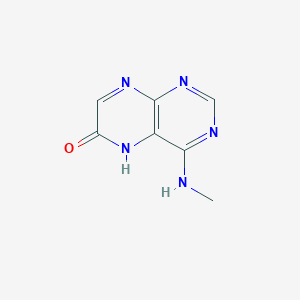
![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)

